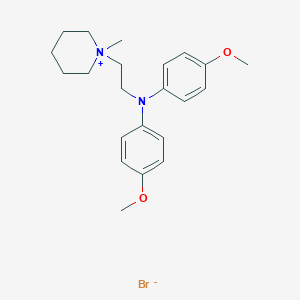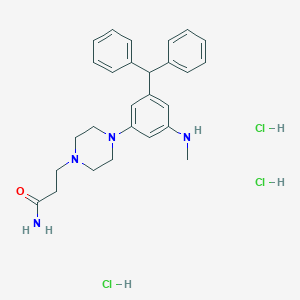
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. This drug was first synthesized in the 1970s and has been used as a research chemical in scientific studies. AH-7921 is a highly potent drug and has been found to have strong analgesic effects. It has been used in scientific research to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids.
Mecanismo De Acción
AH-7921 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to the reduction of pain sensation.
Efectos Bioquímicos Y Fisiológicos
AH-7921 has been found to have strong analgesic effects, similar to those of other opioid analgesics. It has also been found to have sedative effects and to cause respiratory depression. In addition, AH-7921 has been found to have a high potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has been used in scientific research as a tool to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited. It is important to use caution when handling and storing AH-7921, as it can be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on AH-7921. One direction is to investigate the potential use of AH-7921 as a treatment for chronic pain. Another direction is to investigate the development of tolerance and dependence to AH-7921 and other opioid analgesics. Additionally, there is a need for further research on the potential for abuse and addiction to AH-7921 and other synthetic opioids.
Métodos De Síntesis
AH-7921 is synthesized by the reaction of 4-cyano-2-(dimethylamino)butyronitrile with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of AH-7921.
Aplicaciones Científicas De Investigación
AH-7921 has been used in scientific research to study the mechanism of action of opioid analgesics. It has been found to act as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been used to investigate the biochemical and physiological effects of opioids, such as the development of tolerance and dependence.
Propiedades
Número CAS |
19701-61-2 |
|---|---|
Nombre del producto |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride |
Fórmula molecular |
C21H28Cl2N2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H |
Clave InChI |
FJGNCQIGSUNKGK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
SMILES canónico |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
Sinónimos |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Formamide, [14C]](/img/structure/B8465.png)






![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)





![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)